[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol
Description
Emergence of Strain-Release Strategies in Bioisostere Design
The synthesis and functionalization of bicyclo[1.1.1]pentane derivatives rely heavily on strain-release strategies, leveraging the inherent instability of [1.1.1]propellane’s central bond (Figure 1). This bond, strained at approximately 90 kcal/mol, undergoes selective cleavage under radical, anionic, or photochemical conditions, enabling the construction of BCP scaffolds with diverse substituents. For instance, visible-light-induced acyl radical additions to [1.1.1]propellane yield BCP-ketones at room temperature, bypassing traditional high-temperature or metal-catalyzed routes. Similarly, dual strain-release reactions involving diazo compounds and [1.1.1]propellane facilitate the formation of spirocyclic structures, expanding the topological diversity of BCP-based drug candidates.
Table 1: Comparative Reactivity of [1.1.1]Propellane in Strain-Release Syntheses
These methodologies underscore the versatility of strain-release chemistry in installing functional groups such as ketones, azides, and fluorinated motifs onto the BCP core. For example, the addition of SF₅ or SF₄Ar radicals to [1.1.1]propellane produces fluorinated BCP derivatives with exceptionally short transannular C···C distances, enhancing their potential as bioisosteres.
Role of Bicyclo[1.1.1]pentane Scaffolds as Aromatic Ring Replacements
BCP derivatives serve as nonclassical bioisosteres for para-substituted benzene rings, addressing limitations such as poor solubility and metabolic instability. The replacement of a para-fluorophenyl group in the γ-secretase inhibitor BMS-708,163 with a BCP moiety resulted in a 4-fold increase in oral bioavailability, attributed to improved aqueous solubility and passive permeability. This "escape from planarity" strategy disrupts π-π stacking interactions, reducing off-target binding while maintaining target affinity.
Table 2: Physicochemical Properties of Benzene vs. BCP Bioisosteres
The propan-2-yl and hydroxymethyl substituents in [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol further modulate lipophilicity and hydrogen-bonding capacity, critical for optimizing blood-brain barrier penetration or renal clearance. Recent studies highlight the compatibility of BCP scaffolds with oxidation-sensitive groups, enabling the incorporation of amino, methylthio, and ferrocene functionalities without degradation.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C9H16O/c1-7(2)9-3-8(4-9,5-9)6-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
GNGWKBJNPNMRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of [1.1.1]Propellane
- The synthesis of [1.1.1]propellane involves multi-step synthetic sequences starting from readily available precursors such as bicyclo[1.1.1]pentane derivatives or cyclobutanes.
- Large-scale synthesis has been achieved using flow photochemical methods, where propellane is generated and stabilized in ethereal solvents at low temperatures (e.g., −78 °C) and titrated for purity using thiophenol addition assays.
Preparation of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol
The preparation of this specific compound involves two main synthetic challenges:
- Introduction of the isopropyl substituent at the 3-position of the bicyclo[1.1.1]pentane core.
- Installation of the methanol group at the 1-position.
General Synthetic Strategy
The typical synthetic approach relies on the nucleophilic or radical addition of an isopropyl-containing reagent to [1.1.1]propellane, followed by functional group transformations to install the methanol moiety.
Detailed Preparation Methods
Radical or Nucleophilic Addition to [1.1.1]Propellane
Step 1: Formation of 3-(Propan-2-yl)bicyclo[1.1.1]pentane Intermediate
The isopropyl substituent can be introduced via radical addition of an isopropyl radical or via nucleophilic addition of an isopropylmetal reagent (e.g., isopropyl lithium or isopropyl magnesium halide) to [1.1.1]propellane.
- For example, [1.1.1]propellane (prepared as a 0.1 M solution in diethyl ether) is cooled to −78 °C under inert atmosphere.
- Isopropyl lithium (or a similar organometallic reagent) is added dropwise, and the mixture is stirred to allow ring-opening addition to form the 3-(propan-2-yl)bicyclo[1.1.1]pentane intermediate.
Oxidation and Functional Group Transformation to Methanol
Step 2: Conversion of the 1-Position to Methanol
The 1-position functionalization is typically achieved by first converting the bicyclo[1.1.1]pentane intermediate into a suitable precursor such as a carboxylic acid or aldehyde, which is then reduced to the corresponding alcohol.
Representative Experimental Data and Yields
Alternative Synthetic Routes and Patent Methods
- Patents describe methods for preparing substituted bicyclo[1.1.1]pentanes, including those with alkyl substituents such as isopropyl groups, via ring-opening reactions of [1.1.1]propellane with organometallic reagents followed by functional group transformations.
- These methods emphasize the use of controlled reaction conditions, inert atmospheres, and purification via chromatography or distillation to isolate pure substituted bicyclo[1.1.1]pentane derivatives.
Summary and Practical Considerations
- The key to preparing this compound lies in the controlled addition of an isopropyl nucleophile or radical to [1.1.1]propellane.
- Subsequent oxidation and reduction steps allow installation of the methanol group at the 1-position.
- Flow photochemical methods enable large-scale synthesis of the bicyclo[1.1.1]pentane core, improving scalability and reproducibility.
- Yields in the range of 78–86% have been reported for key steps, indicating efficient processes.
- Proper handling of highly strained intermediates and use of inert atmospheres are critical for success.
This synthesis pathway is supported by peer-reviewed publications and patent literature, reflecting a robust and versatile approach to accessing this valuable bicyclo[1.1.1]pentane derivative for applications in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, azides.
Scientific Research Applications
Chemistry: In chemistry, [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its rigid structure can be used to design molecules that fit precisely into enzyme active sites.
Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising lead compound in drug discovery.
Industry: In industry, the compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit precisely into binding sites on enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol include:
Key Observations :
- Fluorinated Derivatives : Difluoromethyl (S8) and fluoromethyl analogs introduce electronegative substituents, enhancing metabolic stability and binding affinity in drug candidates .
- Hydroxyethyl/Acetyl Derivatives : The dual functional groups in C₉H₁₄O₂ enable diverse reactivity, such as ketone-mediated cross-coupling or esterification .
- Pyrrolidine-Modified Analogs : The pyrrolidin-1-ylmethyl group facilitates catalytic hydrogen-borrowing reactions, expanding utility in C–C bond formation .
Physicochemical Properties
- Polarity : Fluorinated derivatives (S8, ) exhibit increased polarity compared to the propan-2-yl analog, improving aqueous solubility.
- Steric Effects : The propan-2-yl group provides bulk similar to tert-butyl, while bicyclo[1.1.1]pentane reduces conformational flexibility, enhancing target selectivity .
Biological Activity
Overview
[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol, a bicyclic compound with a unique three-dimensional structure, has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a bicyclo[1.1.1]pentane core with an isopropyl group and a hydroxymethyl functional group, which may contribute to its biological properties and applications as a bioisostere for traditional aromatic compounds.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 140.22 g/mol . Its structural configuration allows it to mimic various functional groups, enhancing its utility in drug design and development.
The biological activity of this compound is hypothesized to stem from its ability to interact with biological targets similarly to conventional drug molecules while providing improved metabolic stability and solubility. The hydroxymethyl group may facilitate hydrogen bonding with target proteins, potentially enhancing binding affinity and specificity.
Biological Activity Studies
Research on the biological activities of this compound is still emerging, but preliminary studies suggest several areas of potential activity:
Antimicrobial Activity
Bicyclo[1.1.1]pentane derivatives have shown promising antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The specific mechanisms by which these compounds exert their antimicrobial effects are under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
In vitro studies suggest that bicyclic compounds can exhibit antiproliferative effects against cancer cell lines, such as HeLa and A549 cells . These findings indicate that this compound could be explored further for its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol | 1638767-26-6 | 0.96 |
| (3-(Aminomethyl)bicyclo[1.1.1]pentan-1-yl)methanol | 2458190-70-8 | 0.91 |
| (4-Aminobicyclo[2.2.2]octan-1-yl)methanol | 105176-66-7 | 0.91 |
These compounds share structural similarities but may differ in their biological profiles due to variations in functional groups and stereochemistry.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of bicyclic derivatives, including this compound, for their potential as therapeutic agents:
Study on Antimicrobial Properties
A study investigating the antimicrobial activity of various bicyclic compounds found that certain derivatives exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL . This suggests that modifications to the bicyclic structure can enhance antimicrobial effectiveness.
Antiproliferative Effects
Another research effort highlighted the antiproliferative effects of related bicyclic compounds against cancer cell lines, reinforcing the potential for developing novel anticancer therapies based on this scaffold .
Q & A
Q. What are the key synthetic routes for [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol, and how do reaction conditions influence yield?
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves strain-driven reactions, such as [1.1.1]propellane ring-opening or photochemical methods. For this compound, a plausible route includes:
Ring-opening of [1.1.1]propellane with isopropyl Grignard reagents to introduce the substituent.
Oxidation or functionalization of the resulting intermediate to install the hydroxymethyl group.
Critical factors include:
- Temperature control : Excessive heat may destabilize the bicyclic core.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack during ring-opening .
- Catalyst optimization : Transition metals like nickel or palladium improve regioselectivity .
Yields often range from 40–60% due to steric strain, requiring iterative purification (e.g., column chromatography).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- X-ray Crystallography : Resolves strain-induced distortions in the bicyclic framework (bond angles ~90°) .
- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for bicyclo[1.1.1]pentane derivatives?
Discrepancies in reactivity (e.g., unexpected regioselectivity in substitution reactions) may arise from:
- Strain-energy variations : DFT calculations (e.g., B3LYP/6-31G*) quantify strain (~70 kcal/mol for bicyclo[1.1.1]pentane) .
- Transition-state analysis : Molecular dynamics simulations predict steric hindrance at the bridgehead positions.
- Electrostatic potential mapping : Identifies nucleophilic/electrophilic hotspots on the bicyclic core.
For example, conflicting data on fluorination efficiency can be modeled to optimize reagent choice (e.g., Selectfluor vs. DAST) .
Q. What strategies mitigate instability of this compound in aqueous environments?
The compound’s instability in water is attributed to:
- Hydroxymethyl group reactivity : Prone to oxidation or hydrolysis.
- Bicyclic strain : Increases susceptibility to ring-opening.
Solutions include: - Derivatization : Protect the hydroxyl group as a stable ether or ester during storage .
- Lyophilization : Store as a freeze-dried solid under inert gas (e.g., argon) .
- Buffered solutions : Use non-aqueous solvents (e.g., DMSO) for biological assays .
Q. How do structural analogs of bicyclo[1.1.1]pentane derivatives compare in drug design applications?
A comparative analysis of bicyclic scaffolds reveals:
| Compound | Strain Energy (kcal/mol) | LogP | Bioavailability | Key Applications |
|---|---|---|---|---|
| Bicyclo[1.1.1]pentane | ~70 | 1.2 | Moderate | Bioisostere for benzene |
| Bicyclo[2.2.2]octane | ~30 | 2.5 | High | Hydrophobic core in drug design |
| Tricyclo[3.3.0.0²⁴]octane | ~90 | 0.8 | Low | High-strain probes |
This compound’s balanced logP (~1.8) and moderate strain make it suitable for CNS-targeting prodrugs .
Q. What experimental designs validate the metabolic pathways of this compound in vitro?
- Hepatocyte incubation : Use primary human hepatocytes with LC-MS/MS to detect hydroxylated or glucuronidated metabolites.
- CYP450 inhibition assays : Identify isoforms involved (e.g., CYP3A4/5) using isoform-specific inhibitors (ketoconazole for CYP3A4) .
- Reactive intermediate trapping : Add glutathione (GSH) to detect electrophilic metabolites via HRMS.
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of bicyclo[1.1.1]pentane derivatives?
Single-crystal X-ray diffraction:
- Assigns absolute configuration via anomalous scattering (e.g., Cu-Kα radiation).
- Quantifies bond-length distortions : Bicyclo[1.1.1]pentane C-C bonds (~1.54 Å) vs. standard sp³ bonds (1.53 Å) .
- Validates substituent orientation : e.g., Isopropyl group axial vs. equatorial placement.
Q. What are the limitations of using this compound in polymer chemistry?
- Thermal instability : Decomposes above 150°C, limiting high-temperature processing.
- Solubility constraints : Poor solubility in non-polar matrices (e.g., polyethylene).
- Functional group incompatibility : Reacts with radical initiators (e.g., AIBN) during polymerization.
Solutions include copolymerization with styrene derivatives or using low-temperature initiators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
